5-TFMT belongs to a class of compounds known as thiadiazoles. Thiadiazoles are five-membered heterocyclic rings containing nitrogen, sulfur, and carbon atoms. Researchers in heterocyclic chemistry may study 5-TFMT to understand its reactivity and potential for further functionalization ().
The presence of the trifluoromethyl group (CF3) in 5-TFMT introduces a fluorine atom into the molecule. Fluorine substitution can impact various properties, including lipophilicity, metabolic stability, and protein-ligand interactions. Researchers in fluorine chemistry might investigate how the CF3 group affects 5-TFMT's properties and potential applications ().
The specific applications of 5-TFMT in medicinal chemistry are unknown at this time. However, the thiadiazole scaffold is present in several bioactive molecules with diverse pharmacological activities. Researchers might explore 5-TFMT for potential applications in drug discovery due to its structural similarity to known bioactive compounds ().
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic organic compound with the molecular formula C3HF3N2OS . The molecule consists of a 1,3,4-thiadiazole ring, which is a flat pentagonal heterocycle containing two adjacent nitrogen atoms, each flanked by carbon atoms, with a sulfur atom completing the ring . One of the nitrogen atoms (N1) carries a hydrogen atom and is single-bonded to C1, while N2 is double-bonded to C2 . The C1 atom forms a carbonyl group with O1, and C2 carries a trifluoromethyl substituent .
The compound's crystal structure is complex, with six molecules in the asymmetric unit (Z' = 6) . These molecules, designated A-F, show slight variations in their planarity, with root mean square deviations from planarity ranging from 0.0063 Å to 0.0381 Å .
The 1,3,4-thiadiazole ring is a pharmacologically important heterocycle found in compounds covering a broad spectrum of bioactivity . While specific biological activities of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one are not directly reported in the given search results, compounds containing the 1,3,4-thiadiazole moiety have shown various biological properties, including:
The presence of the trifluoromethyl group may enhance the compound's lipophilicity and metabolic stability, potentially improving its drug-like properties .
The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves a two-step process:
While specific applications of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one are not directly mentioned in the search results, compounds containing the 1,3,4-thiadiazole ring have various potential applications:
In crystal structures, 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one exhibits several types of interactions:
These interactions play a crucial role in determining the compound's crystal packing and physical properties.
Several compounds share structural similarities with 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one:
The uniqueness of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one lies in its combination of the 1,3,4-thiadiazole ring with a trifluoromethyl substituent and a carbonyl group. This specific arrangement of functional groups contributes to its distinct crystal packing behavior and potential biological activities .
The compound’s systematic IUPAC name is 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, reflecting its heterocyclic backbone and substituents. The molecular structure consists of a five-membered 1,3,4-thiadiazole ring, where positions 1 and 4 are occupied by nitrogen atoms, position 2 by a sulfur atom, and position 5 by a trifluoromethyl group (Fig. 1). The ketone group at position 2 contributes to its polarity and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃HF₃N₂OS |
| Molecular Weight | 170.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Asymmetric Unit (Z′) | 6 independent molecules |
Notably, X-ray crystallography reveals an unusually high Z′ value of 6, with six symmetry-independent molecules in the asymmetric unit. These molecules exhibit near-planarity, with root-mean-square (r.m.s.) deviations from planarity ranging from 0.0063 Å to 0.0381 Å. The CF₃ group displays rotational disorder, a common feature in fluorinated compounds due to weak intermolecular interactions.
First synthesized in the late 20th century, this compound gained prominence through patents such as US4097669A (1996), which detailed methods for preparing 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles. The 1,3,4-thiadiazole scaffold is pharmacologically privileged, contributing to drugs like acetazolamide (carbonic anhydrase inhibitor) and megazol (antiprotozoal agent).
The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable building block in drug discovery. Studies highlight its role in modulating kinase inhibition, apoptosis induction, and DNA intercalation. For example, derivatives bearing this core have demonstrated IC₅₀ values below 10 μM against lung (A549) and breast (MCF7) cancer cell lines.
The compound’s versatility is evident in its integration into:
Recent advances exploit its electronic properties for:
The synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one represents a classic example of heterocyclic formation through thiosemicarbazide cyclization. This fundamental approach exploits the inherent reactivity of thiosemicarbazide compounds to form the target heterocyclic framework [1] [2]. The cyclization mechanism involves nucleophilic attack by the nitrogen electron pair of thiosemicarbazide to the carboxylic acid carbon, followed by intramolecular cyclization and subsequent dehydration [3].
The traditional synthetic route proceeds through a well-established two-step methodology. The initial step involves the formation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole from thiosemicarbazide using trifluoroacetic acid and phosphorus oxychloride in 1,4-dioxane as the solvent system. This intermediate formation represents a critical precursor in the overall synthetic sequence [1] [2].
Many syntheses of 1,3,4-thiadiazoles proceed from thiosemicarbazide cyclization, which have been widely used and are efficient in the formation of thiadiazoles [3]. The general mechanism starts with nucleophilic attack of the nitrogen electron pair of thiosemicarbazide to the carboxylic acid carbon, followed by dehydration of the intermediary [3].
The optimization of reaction conditions for 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one synthesis requires careful control of temperature, reagent stoichiometry, and reaction time. The first synthetic step employs thiosemicarbazide (14.5 g) suspended in 1,4-dioxane (500 mL) with slow addition of trifluoroacetic acid (12.0 mL) and phosphorus oxychloride (15.0 mL) over approximately 30 minutes [1] [2].
Temperature control proves critical during the cyclization process. The reaction is maintained for 3 hours at ambient temperature, during which substantial hydrogen chloride gas evolution occurs. Following gas liberation cessation, the reaction mixture requires careful pH adjustment to 9 using 50% sodium hydroxide solution to precipitate the intermediate product [1] [2].
The second synthetic step involves diazotization of the intermediate 2-amino-5-trifluoromethyl-1,3,4-thiadiazole under carefully controlled low-temperature conditions. The reaction mixture is cooled to 263-268 K before slow addition of aqueous sodium nitrite solution [1] [2]. This temperature control ensures proper diazotization while minimizing side reactions.
Catalyst and solvent selection significantly influences the efficiency and selectivity of thiadiazole formation. Phosphorus oxychloride functions as both a dehydrating agent and cyclization promoter in the initial synthetic step [1] [2]. The combination with trifluoroacetic acid creates an effective system for introducing the trifluoromethyl substituent while promoting heterocyclic ring closure.
Solvent systems play a crucial role in reaction optimization. 1,4-Dioxane serves as the primary solvent for the initial cyclization step, providing appropriate solvation properties for both the starting materials and the evolving intermediate products [1] [2]. The aprotic nature of dioxane prevents interference with the cyclization mechanism while maintaining suitable reaction conditions.
Various catalysts have been employed in thiadiazole synthesis optimization. Polyphosphate ester has been investigated as a mild dehydrating agent for thiadiazole formation, offering advantages in terms of reaction conditions and environmental considerations [4]. The use of p-toluenesulfonyl chloride as a desulfurative agent has also been reported for related thiadiazole syntheses [5] [6].
Continuous flow synthesis has emerged as a promising approach for industrial-scale thiadiazole production, offering enhanced safety, improved heat transfer, and better reaction control compared to traditional batch processes [7] [8]. Flow chemistry enables precise control of reaction parameters while minimizing exposure to hazardous reagents and intermediates.
The development of continuous flow processes for thiadiazole derivatives has demonstrated significant advantages in terms of safety and efficiency. Special attention has been given to the safe handling of hazardous reagents, including in-line quenching protocols to eliminate malodorous and corrosive by-products [7] [8]. These flow methods have enabled gram-scale preparation of thiadiazole building blocks with improved safety profiles.
Flow reactor systems provide enhanced mass and heat transfer characteristics, enabling more precise temperature control during critical reaction steps. This improved control is particularly beneficial for temperature-sensitive transformations such as diazotization reactions, where maintaining precise temperature ranges is essential for product quality and yield [7] [8].
Industrial-scale purification of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one relies on multiple complementary techniques to achieve pharmaceutical-grade purity. The primary purification approach involves silica gel chromatography using hexane-ethyl acetate (9:1) as the mobile phase, followed by recrystallization from hexane [1] [2].
Crystallization represents a highly selective separation and purification technique used across the pharmaceutical industry [9]. The quality of crystallization products depends on careful control of nucleation and crystal growth conditions. For thiadiazole derivatives, recrystallization from appropriate solvents can achieve purities exceeding 99% [10].
Yield optimization strategies focus on minimizing side reactions and maximizing product recovery throughout the synthetic sequence. The reported synthetic procedure achieves a yield of 12.5 g of pure 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one from 20.6 g of the intermediate 2-amino-5-trifluoromethyl-1,3,4-thiadiazole [1] [2]. This represents a substantial material throughput suitable for industrial applications.
High-performance liquid chromatography serves as a critical analytical tool for monitoring reaction progress and assessing product purity [11] [12]. The development of validated analytical methods enables real-time monitoring of industrial-scale processes and ensures consistent product quality.
Enzymatic synthesis of heterocycles represents an emerging biotechnology for sustainable construction of pharmaceutically important molecules [13] [14]. Vanadium-dependent haloperoxidase enzymes have been successfully employed for the oxidative dimerization of thioamides to generate 1,2,4-thiadiazoles through enzymatic halide recycling mechanisms [13] [14].
The biocatalytic approach utilizes vanadium haloperoxidases to enable intermolecular bond formation using catalytic quantities of halide salts and hydrogen peroxide as the terminal oxidant [13] [14]. This method allows for moderate to high yields with excellent chemoselectivity, representing a more environmentally friendly alternative to traditional chemical synthesis.
Mechanistic studies of enzymatic thiadiazole formation suggest that the reaction proceeds through two distinct enzyme-mediated sulfur halogenation events critical for heterocycle formation [13] [14]. The process begins with haloperoxidase-catalyzed sulfur-bromination of the starting thioamide, producing a sulfur-bromothioamide intermediate that undergoes subsequent cyclization to form the desired thiadiazole product.
Novel biocatalytic approaches have also been developed for the synthesis of 1,3,4-oxa(thia)diazole aryl thioethers using laccase as a catalyst [15]. This method leverages oxidation of catechol to ortho-quinone, facilitating subsequent 1,4-thia-Michael addition reactions under mild reaction conditions with yields ranging from 46-94%.
Solid-phase synthesis has emerged as a powerful tool for constructing thiadiazole libraries with high efficiency and structural diversity [5] [6] [16]. The key advantage of solid-supported synthesis lies in the preparation of polymer-bound intermediates that can undergo cyclization reactions while attached to the solid support, facilitating product isolation and purification.
The solid-phase approach involves preparation of polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin through cyclization of thiosemicarbazide resin using p-toluenesulfonyl chloride as the desulfurative agent [5] [6]. This methodology enables subsequent functionalization through alkylation, acylation, and coupling reactions while maintaining attachment to the solid support.
Polymer-supported reagents offer significant advantages in terms of reaction workup and purification. Polyethylene glycol-supported dichlorophosphate has been successfully employed as a recoverable dehydration reagent for rapid synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles under microwave irradiation and solvent-free conditions [17]. This approach demonstrates yields comparable to traditional solution-phase methods while offering improved environmental profiles.
Solid-phase parallel synthesis enables construction of diverse thiadiazole libraries for drug discovery applications [18]. The methodology allows for systematic exploration of structure-activity relationships while maintaining consistent synthetic protocols across multiple library members. This approach has proven particularly valuable for pharmaceutical research where large numbers of related compounds are required for biological evaluation.
The implementation of solid-supported cyclization reactions has demonstrated excellent chemoselectivity, with alkylation and acylation reactions occurring selectively at different positions of the thiadiazole ring system [5] [6]. This selectivity enables precise control over substitution patterns and facilitates synthesis of structurally diverse compound libraries.
The crystal structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one presents a remarkably complex asymmetric unit containing six independent molecules (Z' = 6), making it an exceptional example among crystalline compounds [1] [2]. This high Z' value places the structure within the rare category of crystal structures, as fewer than 0.1% of structures in the Cambridge Structural Database exhibit Z' > 4 [2]. The six symmetry-independent molecules, designated A through F, demonstrate remarkable planarity despite the presence of the bulky trifluoromethyl substituent [1] [2].
The molecular planarity analysis reveals subtle but significant variations among the six independent molecules. The root mean square deviations from planarity range from 0.0063 Angstrom in molecule B to 0.0381 Angstrom in molecule D, excluding the fluorine atoms of the trifluoromethyl groups [1] [2]. These deviations represent the molecular backbone consisting of the 1,3,4-thiadiazole ring system with the carbonyl functionality, while the trifluoromethyl carbon atoms show the largest deviations due to their rotational freedom [1] [2].
The planar nature of the molecules is primarily maintained by the aromatic character of the 1,3,4-thiadiazole ring system. The bond lengths and angles within the heterocyclic ring conform to expected values for aromatic five-membered rings containing sulfur and nitrogen atoms [1] [3]. The nitrogen-nitrogen bond lengths (approximately 1.36 Angstrom) and the carbon-sulfur bonds (approximately 1.73 Angstrom) demonstrate partial double-bond character consistent with the delocalized electron system [1].
The supramolecular architecture of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is dominated by hydrogen-bonded tetrameric constructs that form through a hierarchical assembly process [1] [2]. The primary building blocks are hydrogen-bonded dimers formed between pairs of molecules through nitrogen-hydrogen to oxygen contacts. These dimers subsequently combine with inversion-related copies to generate larger tetrameric units [1].
Within the asymmetric unit, molecules A and B form the first type of tetrameric construct through a specific hydrogen bonding pattern. The dimer formation involves one short N1A—H1A⋯O1B hydrogen bond with a donor-acceptor distance of 2.726(2) Angstrom and a longer N1B—H1B⋯O1A contact with a distance of 3.328(2) Angstrom [1] [2]. These dimers are characterized by R²₂(8) ring motifs, where the subscript indicates the number of donors and acceptors, and the superscript represents the total number of atoms in the ring [1].
The tetrameric constructs are completed when pairs of these dimers combine with inversion-related copies through additional N1B—H1B⋯O1A hydrogen bonds (distance: 2.955(2) Angstrom), creating R²₄(4) motifs where the hydrogen atoms act as bifurcated donors [1] [2]. This bifurcated hydrogen bonding is a significant structural feature that enhances the stability of the tetrameric units and contributes to the overall crystal cohesion [1].
The remaining four molecules (C, D, E, and F) form similar tetrameric structures but lack the constraints of inversion symmetry. This results in tetramers with slightly different geometries and hydrogen bonding patterns. The hydrogen bonds in these tetramers include N1C—H1C⋯O1D (2.7485(19) Angstrom), N1D—H1D⋯O1C (3.342(2) Angstrom), N1D—H1D⋯O1F (2.908(2) Angstrom), N1E—H1E⋯O1C (2.912(2) Angstrom), N1E—H1E⋯O1F (3.359(2) Angstrom), and N1F—H1F⋯O1E (2.764(2) Angstrom) [1] [2].
The tetrameric constructs are further organized into extended tape-like motifs through a network of chalcogen bonding interactions and oxygen-oxygen close contacts [1] [2]. These weak but structurally significant interactions play a crucial role in determining the overall three-dimensional packing arrangement and contribute to the formation of the high Z' structure [1].
The tape-like structures are primarily stabilized by sulfur-oxygen close contacts that fall within the sum of van der Waals radii. For molecules A and B, the tapes are formed through S1B⋯O1B contacts with a distance of 2.9743(14) Angstrom and complementary O1B⋯O1B contacts of 2.996(3) Angstrom [1] [2]. These interactions extend parallel to the (011) crystallographic plane and propagate along the direction [1].
Similarly, molecules C, D, E, and F form their own tape-like motifs through analogous close contacts. The S1D⋯O1E interaction exhibits a distance of 3.0279(14) Angstrom, while the corresponding O1D⋯O1E and O1D⋯S1E contacts show distances of 3.0686(18) and 3.0093(14) Angstrom, respectively [1] [2]. These tapes adopt a slightly V-shaped cross-section due to the absence of inversion symmetry constraints, contrasting with the more regular geometry of the A-B tetrameric tapes [1].
The sulfur-oxygen interactions represent classical chalcogen bonding, where the sulfur atom acts as an electron-acceptor through its σ-hole, while the oxygen atoms serve as electron donors [4]. This type of secondary bonding interaction has been increasingly recognized as an important factor in crystal engineering and supramolecular chemistry [4]. The oxygen-oxygen close contacts, while weaker than the sulfur-oxygen interactions, provide additional stabilization and contribute to the overall tape cohesion [1].
Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions that govern the crystal packing of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one [1] [2]. The analysis reveals significant differences in the interaction environments of the six independent molecules, reflecting the complex nature of the high Z' structure [1].
The most abundant intermolecular contacts in all six molecules are fluorine-fluorine interactions, which account for 25.6% to 39.8% of the total surface contacts [1] [2]. Molecule A exhibits the highest percentage of fluorine-fluorine contacts (39.8%), while molecule E shows the lowest (25.6%) [1]. This variation reflects the different orientations and conformations of the trifluoromethyl groups in each independent molecule and their varying degrees of disorder [1].
Nitrogen-hydrogen/hydrogen-nitrogen contacts represent the second most significant interaction type, ranging from 15.2% in molecule A to 20.8% in molecule E [1]. These contacts correspond primarily to the strong hydrogen bonds that form the tetrameric constructs and are crucial for the overall crystal stability [1]. The variation in percentage reflects the different hydrogen bonding environments experienced by each molecule within the complex asymmetric unit [1].
Carbon-hydrogen/hydrogen-carbon interactions contribute between 12.1% and 16.4% of the surface contacts, with molecules D and E showing the highest percentages [1]. These weaker interactions play a supportive role in stabilizing the crystal packing and filling the space between the stronger hydrogen-bonded motifs [1]. Sulfur-hydrogen/hydrogen-sulfur contacts range from 8.5% to 12.3%, while oxygen-hydrogen/hydrogen-oxygen interactions vary from 7.3% to 11.7% [1].
The analysis also reveals the presence of sulfur-oxygen close contacts, which constitute between 1.2% and 3.2% of the surface interactions [1]. These contacts correspond to the chalcogen bonding interactions that link the tetrameric constructs into tape-like motifs [1]. Molecule F exhibits the highest percentage of sulfur-oxygen contacts (3.2%), consistent with its role in forming some of the most stable tape-like structures [1].
The trifluoromethyl groups in all six independent molecules exhibit static disorder that is successfully modeled using a two-component approach [1] [2]. This disorder represents one of the most significant structural features of the compound and reflects the inherent rotational freedom of the CF₃ group about the carbon-carbon bond connecting it to the thiadiazole ring [1].
The disorder refinement employs a combination of crystallographic constraints and restraints implemented through the SHELXL program [1] [2]. The EADP constraint ensures that corresponding atoms in the major and minor disorder components have identical anisotropic displacement parameters, while the SAME, SADI, SIMU, and RIGU restraints maintain reasonable bond lengths, angles, and displacement parameter values [1] [2].
The occupancy ratios of the disorder components vary significantly among the six molecules, ranging from an almost equal distribution in molecule D (50.0(5):50.0(5)) to a highly biased distribution in molecule F (90.8(2):9.2(2)) [1] [2]. Molecules A, B, and C show intermediate disorder levels with major component occupancies of 73.1(9)%, 80.2(7)%, and 78.9(5)%, respectively [1] [2]. This variation in disorder ratios reflects the different local environments experienced by each trifluoromethyl group and the varying degrees of steric hindrance from neighboring molecules [1].
Temperature-dependent studies reveal that the crystal structure undergoes a destructive phase transition below 90 K, where the crystals shatter due to the thermal contraction and reorganization of the disorder [1] [2]. At 180 K, the structure remains stable and provides high-quality diffraction data suitable for detailed analysis [1] [2]. Room temperature measurements confirm that the high Z' structure persists across a range of temperatures, indicating that the complex asymmetric unit is not simply a low-temperature artifact [1] [2].
The thermal motion analysis shows that the disorder contributes significantly to the thermal ellipsoids of the fluorine atoms, which exhibit enlarged displacement parameters in directions perpendicular to the carbon-fluorine bonds [1]. This anisotropic thermal motion is characteristic of rotational disorder and provides additional evidence for the dynamic nature of the trifluoromethyl groups [1]. The carbon atoms of the CF₃ groups show the largest deviations from molecular planarity, with values ranging from 0.043 to 0.065 Angstrom [1].
Comparative analysis with other thiadiazole isomers reveals that 1,3,4-thiadiazole derivatives exhibit unique structural characteristics that distinguish them from their 1,2,3-, 1,2,4-, and 1,2,5-isomers [5] [6]. The 1,3,4-thiadiazole scaffold demonstrates the highest propensity for forming high Z' structures, with Z' values commonly ranging from 1 to 6 [5]. This contrasts sharply with other isomers, which typically crystallize with Z' = 1 or 2 [5].
The enhanced structural complexity of 1,3,4-thiadiazole derivatives stems from their superior hydrogen bonding capability [5] [6]. The presence of an NH group in the 2-position of the ring provides a strong hydrogen bond donor that can participate in multiple intermolecular interactions [5]. This capability is unique among the thiadiazole isomers and contributes to the formation of complex supramolecular architectures [5].
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